molecular formula C15H10ClF3O B1327933 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-92-9

4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327933
CAS RN: 898777-92-9
M. Wt: 298.68 g/mol
InChI Key: RPTBVMCCKPNBJW-UHFFFAOYSA-N
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Description

4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the linear formula C15H10ClF3O . It belongs to the class of propiophenones.


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is represented by the linear formula C15H10ClF3O .

Scientific Research Applications

Synthesis and Antipathogenic Activity

  • Synthesis and Spectroscopic Properties : Research involving thiourea derivatives, which include compounds related to 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone, demonstrates potential applications in synthesizing novel antimicrobial agents with antibiofilm properties. The presence of fluorine and chloride atoms significantly impacts the antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Chemical Reactivity and Synthetic Applications

  • Synthesis of Fluorinated Derivatives : The compound's close relatives are used in creating various fluorine-containing derivatives. These derivatives have applications in nucleophilic substitution reactions, offering synthetic pathways for potentially useful compounds (Sipyagin et al., 2004).
  • Cyclocondensation Reactions : In the synthesis of pyrimidinones, related trifluoromethyl compounds have been utilized. These reactions highlight the compound's utility in creating novel heterocyclic compounds (Bonacorso et al., 2003).

Material Science and Polymer Research

  • Polyimide Film Properties : Research indicates that compounds with trifluoromethyl groups, akin to this compound, affect the optical and dielectric properties of polyimide thin films. This suggests potential applications in material science, particularly in creating substances with unique optical and dielectric characteristics (Jang et al., 2007).

Quantum Chemical Studies

  • Molecular Geometry and Reactivity Studies : Compounds structurally similar to this compound have been used in quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies can provide insights into the electronic structure and reactivity of related compounds (Satheeshkumar et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBVMCCKPNBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645008
Record name 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898777-92-9
Record name 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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